1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea
Description
1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea is a urea derivative featuring two 7-oxaspiro[3.5]nonane moieties linked via a urea group. The 7-oxaspiro[3.5]nonane core confers conformational rigidity, which is advantageous in drug design and material science due to enhanced binding specificity and stability.
Properties
IUPAC Name |
1,3-bis(7-oxaspiro[3.5]nonan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c20-15(18-13-9-16(10-13)1-5-21-6-2-16)19-14-11-17(12-14)3-7-22-8-4-17/h13-14H,1-12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVYSQDSKOBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)NC(=O)NC3CC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylamine with phosgene or a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Starting Materials: 7-oxaspiro[3.5]nonan-2-ylamine and phosgene or isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures (0-5°C) to control the reactivity of phosgene or isocyanate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to handle the starting materials and control the reaction conditions.
Automation: Automated systems ensure precise control over temperature, pressure, and reaction time.
Purification and Quality Control: Industrial purification methods such as crystallization, distillation, and chromatography are employed to achieve high purity. Quality control measures are implemented to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea and its analogs:
*Note: The target compound’s molecular weight is estimated based on similar spiro-urea derivatives.
Key Comparative Insights
Functional Group Impact: Urea vs. This makes them more suitable for targeting biological systems reliant on hydrogen-bond interactions, such as kinase inhibitors or urea transporters .
Spiro Ring Modifications :
- Oxa vs. Aza Rings : The 7-oxaspiro ring (oxygen-containing) in the target compound and BK64021 contrasts with the aza-spiro ring (nitrogen-containing) in ’s 3-phenyl derivative. Aza rings may introduce basicity, altering solubility and reactivity in synthetic pathways .
Applications: Pharmaceuticals: The phenyl-ketone derivative () is explicitly noted for drug candidate synthesis, while urea derivatives are often explored for enzyme inhibition .
Research Findings and Trends
- Synthetic Utility: Spiro compounds are prized for their synthetic versatility. For example, tert-butyl carbamate derivatives () are intermediates in peptide synthesis, while methanol-substituted spiro compounds () serve as precursors for further functionalization .
- Biological Relevance : Urea-based spiro compounds (e.g., BK64021) are under investigation for their bioactivity, leveraging the urea motif’s affinity for biomolecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
